molecular formula C21H24N2O5 B6538830 2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1060329-48-7

2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538830
CAS No.: 1060329-48-7
M. Wt: 384.4 g/mol
InChI Key: JZHLDRLUNLOFEK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by:

  • 4-Methoxyphenoxy group: A phenoxy substituent with a methoxy group at the para position, which enhances electron-donating properties and may influence metabolic stability .
  • Morpholin-4-yl group: A six-membered morpholine ring attached via a ketone ethyl linker to the phenyl ring. Morpholine improves solubility and may contribute to kinase inhibition or protease binding .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-18-6-8-19(9-7-18)28-15-20(24)22-17-4-2-16(3-5-17)14-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLDRLUNLOFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the morpholinyl intermediate: This step involves the reaction of 4-(2-bromoacetyl)phenylamine with morpholine to form the morpholinyl intermediate.

    Final coupling reaction: The final step involves the coupling of 4-methoxyphenoxyacetic acid with the morpholinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The morpholinyl group can enhance the compound’s ability to interact with hydrophilic environments, while the methoxyphenoxy group can facilitate interactions with hydrophobic regions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Substitutions

2-(3-Methylphenoxy)-N-[2-(4-Morpholinyl)phenyl]acetamide ()
  • Substituents: 3-Methylphenoxy group and morpholine attached to the phenyl ring.
  • Molecular Formula : C₁₉H₂₂N₂O₃
  • Molecular Weight : 326.39 g/mol
  • Key Differences: The absence of a methoxy group and a methyl substituent on the phenoxy ring may reduce electron-donating effects compared to the target compound. The morpholine is directly attached to the phenyl ring rather than via a ketone ethyl linker .
2-(4-Chlorophenoxy)-N-[4-(Morpholin-4-ylsulfonyl)phenyl]acetamide ()
  • Substituents: 4-Chlorophenoxy group and morpholine sulfonyl group.
  • Molecular Formula : C₁₈H₁₉ClN₂O₅S
  • Molecular Weight : 410.87 g/mol

Analogues with Varying Heterocycles or Linkers

N-(Benzyloxy)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)selanyl)acetamide ()
  • Substituents : Selenium atom and dioxoisoindoline group.
  • Molecular Formula : C₂₃H₁₉N₂O₃Se
  • Molecular Weight : 475.37 g/mol
  • Key Differences : Replacement of morpholine with a selenium-containing heterocycle may enhance redox activity but reduce solubility .
2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-Methylpropanoic Acid (19s, )
  • Substituents: Methoxyphenylamino group and propanoic acid core.
  • Molecular Formula: C₁₉H₂₁NO₅
  • Molecular Weight : 367.38 g/mol
  • Key Differences: The propanoic acid moiety introduces acidity, which could affect membrane permeability compared to the acetamide backbone of the target compound .

Analogues with Modified Phenoxy Groups

2-(2-Methoxyphenoxy)-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)sulfamoyl]phenyl}acetamide ()
  • Substituents: 2-Methoxyphenoxy group and oxazole sulfonamide.
  • Molecular Formula : C₁₉H₂₀N₃O₆S
  • Molecular Weight : 430.45 g/mol
  • Key Differences : The ortho-methoxy configuration and sulfonamide group may sterically hinder binding interactions compared to the para-methoxy substituent in the target compound .

Data Table: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Methoxyphenoxy, morpholin-4-yl ketone C₂₁H₂₃N₂O₅ 383.42 Enhanced solubility via morpholine
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 3-Methylphenoxy, direct morpholine attachment C₁₉H₂₂N₂O₃ 326.39 Reduced electron-donating effects
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 4-Chlorophenoxy, sulfonyl group C₁₈H₁₉ClN₂O₅S 410.87 Electron-withdrawing sulfonyl moiety
19s Methoxyphenylamino, propanoic acid C₁₉H₂₁NO₅ 367.38 Acidic functional group

Research Findings and Hypothetical Implications

  • Solubility and Bioavailability : The morpholine group in the target compound likely enhances aqueous solubility compared to analogs with sulfonyl or selenium-based substituents .
  • Electron Effects : The para-methoxy group may improve metabolic stability over chloro or methyl substituents due to reduced oxidative metabolism .

Biological Activity

2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure that includes a methoxyphenoxy group and a morpholine moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O4, with a molecular weight of 410.5 g/mol. Its IUPAC name reflects its intricate structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
IUPAC Name2-(4-methoxyphenoxy)-N-{1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl}acetamide
InChI KeyFMMPZDRDSCADIB-UHFFFAOYSA-N

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 0.50 to 3.58 µM, indicating potent activity against these malignancies .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2310.50
MCF-70.82
HeLa1.51
A27802.31

These findings suggest that the compound may interfere with cellular proliferation mechanisms, potentially through the modulation of oncogenic pathways.

The mechanism by which this compound exerts its effects may involve the inhibition of telomerase activity, a key enzyme in cancer cell immortality. In experiments using MCF-7 cell lysates, concentrations as low as 5 µM were observed to significantly reduce telomerase activity compared to controls .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological efficacy. The presence of the morpholine ring is thought to enhance solubility and bioavailability, while the methoxyphenoxy group may contribute to its interaction with specific biological targets.

Key Observations:

  • Morpholine Moiety : Enhances interaction with cellular targets and improves pharmacokinetics.
  • Methoxyphenoxy Group : Potentially involved in receptor binding and modulation of signaling pathways.

Case Studies

In a comparative study involving various derivatives of similar compounds, it was noted that those with substituted morpholine groups exhibited enhanced anticancer activities compared to their unsubstituted counterparts . This highlights the importance of careful structural modifications in drug design.

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